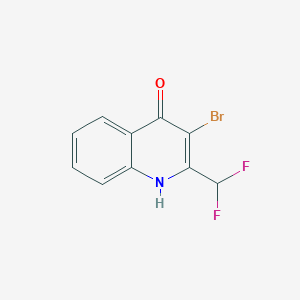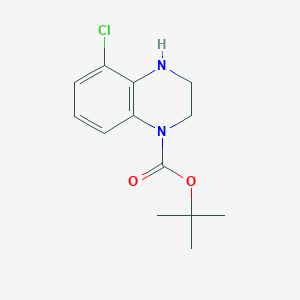
tert-Butyl 5-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-ブチル 5-クロロ-3,4-ジヒドロキノキサリン-1(2H)-カルボン酸エステル: は、キノキサリンファミリーに属する化学化合物です。キノキサリンは、ピラジン環と縮合したベンゼン環を含む複素環式化合物です。これらの化合物は、多様な生物活性で知られており、医薬品化学や材料科学など、さまざまな分野で使用されています。
準備方法
合成経路と反応条件
tert-ブチル 5-クロロ-3,4-ジヒドロキノキサリン-1(2H)-カルボン酸エステルの合成には、通常、以下の手順が含まれます。
キノキサリンコアの形成: これは、o-フェニレンジアミンと1,2-ジカルボニル化合物を酸性または塩基性条件下で縮合させることで実現できます。
塩素原子の導入: 塩素化は、塩化チオニルや五塩化リンなどの試薬を使用して行うことができます。
tert-ブチルエステルの形成: カルボン酸基は、硫酸などの酸触媒の存在下でtert-ブチルアルコールを使用してエステル化することができます。
工業生産方法
工業生産方法は、同様の合成経路を伴う場合がありますが、大規模生産向けに最適化されています。これには、高い収量と純度を確保するための連続フロー反応器、自動合成、および精製技術の使用が含まれます。
化学反応の分析
反応の種類
酸化: この化合物は酸化反応を受ける可能性があり、キノキサリンN-オキシドを形成する可能性があります。
還元: 還元は、ジヒドロキノキサリンの形成につながる可能性があります。
置換: ハロゲン置換反応が起こり、塩素原子が他の求核剤に置き換わる可能性があります。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換: ナトリウムメトキシド、カリウムtert-ブトキシド。
主要な製品
酸化: キノキサリンN-オキシド。
還元: ジヒドロキノキサリン。
置換: 使用された求核剤に応じて、さまざまな置換キノキサリン。
科学研究への応用
tert-ブチル 5-クロロ-3,4-ジヒドロキノキサリン-1(2H)-カルボン酸エステル:
化学: より複雑な分子の合成における中間体として使用されます。
生物学: 抗菌作用や抗癌作用など、潜在的な生物活性を研究されています。
医学: 薬物開発における潜在的な用途について調査されています。
産業: ポリマーや染料などの特定の特性を持つ材料の製造に使用されます。
科学的研究の応用
tert-Butyl 5-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of materials with specific properties, such as polymers and dyes.
作用機序
tert-ブチル 5-クロロ-3,4-ジヒドロキノキサリン-1(2H)-カルボン酸エステルの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などの分子標的と相互作用して、それらの活性を調節する可能性があります。関連する正確な経路を解明するには、詳細な生化学的研究が必要です。
類似の化合物との比較
類似の化合物
- tert-ブチル 5-クロロキノキサリン-2-カルボン酸エステル
- tert-ブチル 6-クロロ-3,4-ジヒドロキノキサリン-1(2H)-カルボン酸エステル
- tert-ブチル 5-ブロモ-3,4-ジヒドロキノキサリン-1(2H)-カルボン酸エステル
独自性
tert-ブチル 5-クロロ-3,4-ジヒドロキノキサリン-1(2H)-カルボン酸エステルの、塩素原子の位置やtert-ブチルエステル基などの独特の構造的特徴は、同様の化合物とは異なる特定の化学反応性と生物活性を付与する可能性があります。
類似化合物との比較
Similar Compounds
- tert-Butyl 5-chloroquinoxaline-2-carboxylate
- tert-Butyl 6-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate
- tert-Butyl 5-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate
Uniqueness
The unique structural features of tert-Butyl 5-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate, such as the position of the chlorine atom and the tert-butyl ester group, may confer specific chemical reactivity and biological activity that distinguish it from similar compounds.
特性
分子式 |
C13H17ClN2O2 |
|---|---|
分子量 |
268.74 g/mol |
IUPAC名 |
tert-butyl 5-chloro-3,4-dihydro-2H-quinoxaline-1-carboxylate |
InChI |
InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-8-7-15-11-9(14)5-4-6-10(11)16/h4-6,15H,7-8H2,1-3H3 |
InChIキー |
SEOBHYALKFPTCF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCNC2=C1C=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11849768.png)
![2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11849769.png)
![2-([1,1'-Biphenyl]-2-yl)-1-phenylethanone](/img/structure/B11849771.png)



![Acetamide, N-[4-(4-fluoro-1-naphthalenyl)-1H-imidazol-2-yl]-](/img/structure/B11849803.png)
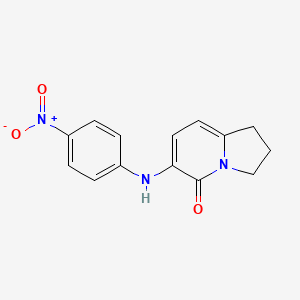


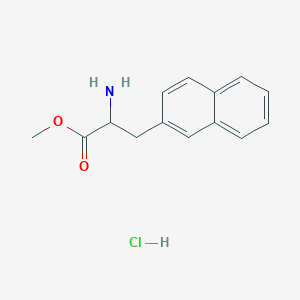
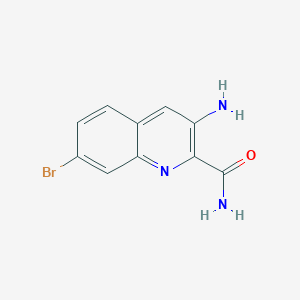
![Trimethyl{[(2S,4S)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane](/img/structure/B11849842.png)
